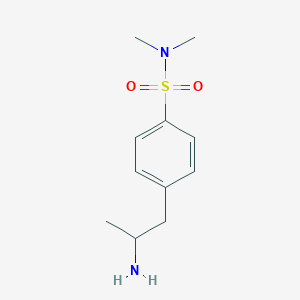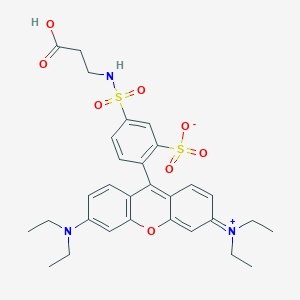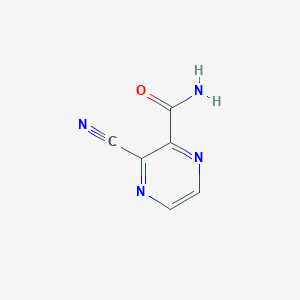
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes an aminopropyl group attached to a benzenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with 2-aminopropyl derivatives under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions in an organic solvent . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It may act as a modulator of neurotransmitter release, influencing the levels of dopamine, norepinephrine, and serotonin in the brain . This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
5-(2-aminopropyl)benzofuran (5-APB): A benzofuran analogue with similar structural features.
N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB): Another benzofuran derivative with comparable properties.
Uniqueness
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-9(12)8-10-4-6-11(7-5-10)16(14,15)13(2)3/h4-7,9H,8,12H2,1-3H3 |
InChI Key |
DBYIEESZVDLHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)


![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)




![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)


![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

